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5-(Bromomethanesulfonyl)-2-chloro-1,3-dinitrobenzene
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Overview
Description
5-(Bromomethanesulfonyl)-2-chloro-1,3-dinitrobenzene is an organic compound characterized by the presence of bromomethanesulfonyl, chloro, and dinitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethanesulfonyl)-2-chloro-1,3-dinitrobenzene typically involves multiple steps One common method starts with the nitration of 2-chlorobenzene to introduce nitro groups at the 1 and 3 positionsThe reaction conditions often involve the use of solvents like methylene chloride and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive intermediates and hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethanesulfonyl)-2-chloro-1,3-dinitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amines under appropriate conditions.
Oxidation Reactions: The bromomethanesulfonyl group can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 5-(bromomethanesulfonyl)-2-chloro-1,3-diaminobenzene, while substitution reactions can introduce various functional groups in place of the chloro or nitro groups.
Scientific Research Applications
5-(Bromomethanesulfonyl)-2-chloro-1,3-dinitrobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting specific enzymes or receptors.
Biochemistry: It is used in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Bromomethanesulfonyl)-2-chloro-1,3-dinitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The bromomethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxybenzenesulfonyl chloride
- 2-Chloro-1,3-dinitrobenzene
- 5-(Bromomethanesulfonyl)-2-nitrobenzene
Uniqueness
The presence of both bromomethanesulfonyl and nitro groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
61496-47-7 |
---|---|
Molecular Formula |
C7H4BrClN2O6S |
Molecular Weight |
359.54 g/mol |
IUPAC Name |
5-(bromomethylsulfonyl)-2-chloro-1,3-dinitrobenzene |
InChI |
InChI=1S/C7H4BrClN2O6S/c8-3-18(16,17)4-1-5(10(12)13)7(9)6(2-4)11(14)15/h1-2H,3H2 |
InChI Key |
JFMLIUGTEOZJQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])S(=O)(=O)CBr |
Origin of Product |
United States |
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